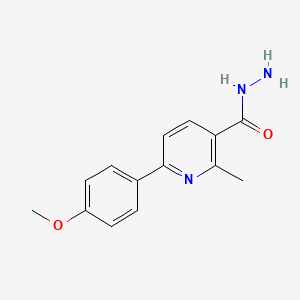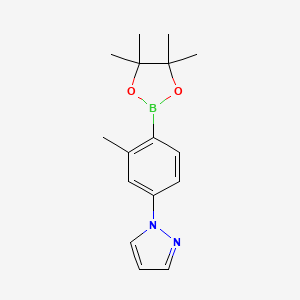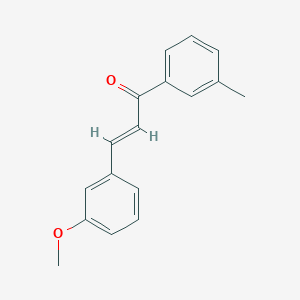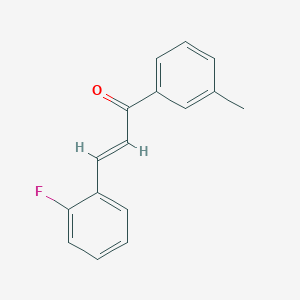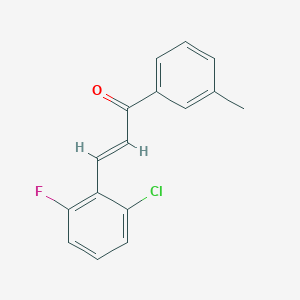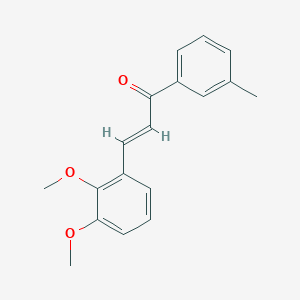
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or simply 3-MMP, is a synthetic compound of the propenone class that is widely used in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential applications in the lab setting.
Aplicaciones Científicas De Investigación
3-MMP has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of the pharmacological effects of other compounds. It has also been used as a model compound to study the effects of various environmental factors, such as light and temperature, on the structure and reactivity of compounds. In addition, 3-MMP has been used in the study of the effects of different solvents on the reactivity of compounds.
Mecanismo De Acción
The mechanism of action of 3-MMP is not fully understood, but it is believed to involve the inhibition of enzymes. In particular, 3-MMP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-MMP has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the production of the hormone testosterone.
Biochemical and Physiological Effects
3-MMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, analgesic, and antispasmodic properties. In addition, 3-MMP has been found to have anti-tumor, anti-fungal, and anti-viral properties. Furthermore, it has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-MMP has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it is non-toxic, and it has been found to have a variety of biochemical and physiological effects. However, it is important to note that 3-MMP is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Furthermore, 3-MMP is relatively expensive, and it may not be suitable for use in large-scale experiments.
Direcciones Futuras
Given the potential of 3-MMP, there are a number of potential future directions for research. One potential direction is to further explore its potential applications in the study of enzyme inhibition. In particular, further research could be conducted to determine the effects of 3-MMP on different enzymes, as well as the effects of different environmental factors on its activity. In addition, further research could be conducted to explore the potential of 3-MMP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 3-MMP as a diagnostic tool, as well as its potential applications in the food and beverage industry.
Métodos De Síntesis
3-MMP can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base. The reaction produces an ether, which is then oxidized to form the desired 3-MMP. Other methods include the Fischer indole synthesis, which involves the reaction of an aldehyde with an indole in the presence of an acid catalyst, and the Pd-catalyzed cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSUUNWOKLGQR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)




